![molecular formula C55H102O6 B1242967 TG(16:0/18:0/18:2(9Z,12Z))[iso6]](/img/structure/B1242967.png)
TG(16:0/18:0/18:2(9Z,12Z))[iso6]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TG(16:0/18:0/18:2(9Z,12Z))[iso6] is a triglyceride.
Applications De Recherche Scientifique
1. Understanding Lipid Metabolism and Disease Associations
Triacylglycerols (TGs) like TG(16:0/18:0/18:2(9Z,12Z))[iso6] are significant in understanding lipid metabolism and its association with diseases. For instance, research has shown that analyzing TGs with specific fatty acid chain compositions can reveal aberrant lipid metabolism in conditions like hepatocellular carcinoma (HCC) (Guan et al., 2017).
2. Infant Nutrition and Formula Development
The structure of TGs plays a crucial role in infant nutrition, particularly in the development of infant formulas. Human milk, for example, has a unique TG structure that aids in the efficient digestion and absorption of certain fatty acids. Research efforts have focused on replicating these structures in plant-based oils for infant formulas (Innis, 2011), (Van Erp et al., 2021).
3. Thermodynamic and Kinetic Studies
TGs are also relevant in thermodynamic and kinetic studies. For example, thermogravimetry (TG) studies, not directly related to triacylglycerols but sharing the acronym, have been used for analyzing the kinetics of various reactions and material properties (Moldover et al., 1999), (Perkins et al., 2007).
4. Insights into Fatty Acid Composition and Dietary Impact
Studies on TGs provide insights into the fatty acid composition of various foods, such as human milk and peanuts. These insights are crucial for understanding the dietary impact of these foods on human health (Winter et al., 1993), (Semporé & Bézard, 1986).
5. Applications in Medical Research
TGs are also significant in medical research, particularly in studying insulin resistance and cardiovascular health. Specific TG molecules have been identified as potential markers for insulin resistance, highlighting the importance of understanding individual TG species in medical diagnostics and treatment (Kotronen et al., 2009).
Propriétés
Formule moléculaire |
C55H102O6 |
|---|---|
Poids moléculaire |
859.4 g/mol |
Nom IUPAC |
[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25,27,52H,4-15,17-18,20-24,26,28-51H2,1-3H3/b19-16-,27-25-/t52-/m1/s1 |
Clé InChI |
MDCUASFVKLEFPW-AXYZMXSISA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



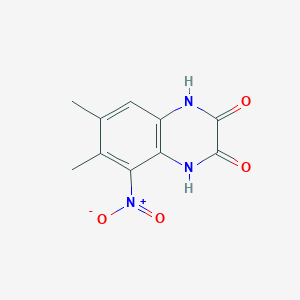
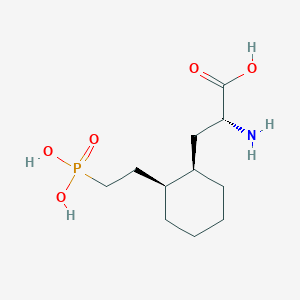



![2-[(3S)-3-[[(2S)-2-[[2-[8-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-4-oxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-3-yl]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B1242892.png)
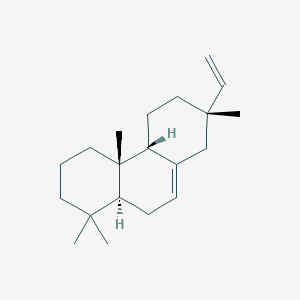
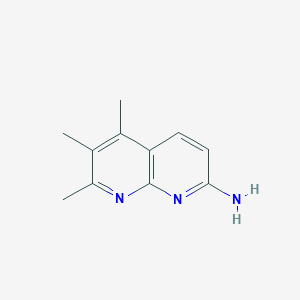
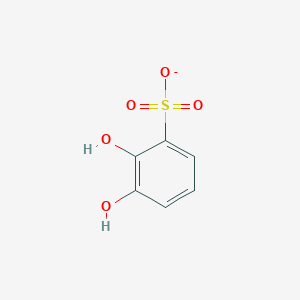
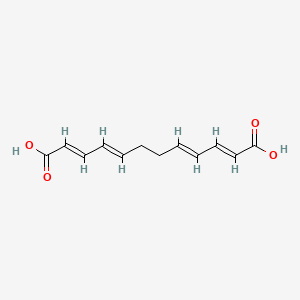
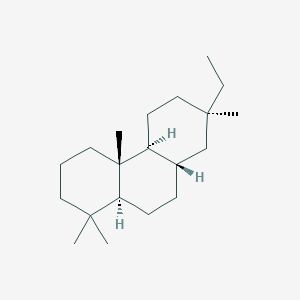

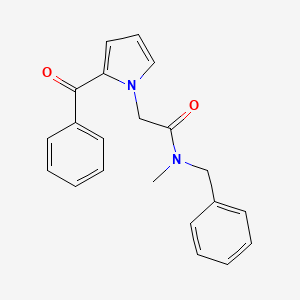
![3-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B1242908.png)